ARD-69
Overview
Description
ARD-69 is a highly potent proteolysis targeting chimera (PROTAC) degrader of the androgen receptor. It has been developed for the treatment of prostate cancer, particularly in androgen receptor-positive prostate cancer cell lines. This compound induces the degradation of androgen receptor protein, effectively suppressing androgen receptor-regulated gene expression and inhibiting cell growth in these cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ARD-69 involves the use of click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). The compound contains an alkyne group that undergoes cycloaddition with molecules containing azide groups. The introduction of an ionizable pyridine/di-piperidine motif adjacent to the alkyne significantly improves the aqueous solubility of this compound compared to its parent PROTACs .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C, protected from light, and under nitrogen to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
ARD-69 undergoes several types of chemical reactions, including:
Degradation Reactions: this compound induces the degradation of androgen receptor protein in androgen receptor-positive prostate cancer cell lines.
Cycloaddition Reactions: The alkyne group in this compound undergoes copper-catalyzed azide-alkyne cycloaddition with azide-containing molecules
Common Reagents and Conditions
Copper Catalysts: Used in the cycloaddition reactions.
Azide-Containing Molecules: React with the alkyne group in this compound.
Solvents: Dimethyl sulfoxide (DMSO) is commonly used to dissolve this compound for reactions
Major Products
The major products formed from the reactions involving this compound include the degradation products of androgen receptor protein and the cycloaddition products with azide-containing molecules .
Scientific Research Applications
ARD-69 has several scientific research applications, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Studied for its ability to induce targeted protein degradation in androgen receptor-positive prostate cancer cell lines.
Medicine: Investigated as a potential therapeutic agent for the treatment of prostate cancer, particularly in cases resistant to traditional androgen deprivation therapies
Mechanism of Action
ARD-69 exerts its effects through the proteolysis targeting chimera (PROTAC) mechanism. It binds to the androgen receptor and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the androgen receptor protein. This degradation suppresses androgen receptor-regulated gene expression and inhibits cell growth in androgen receptor-positive prostate cancer cell lines .
Comparison with Similar Compounds
Similar Compounds
ARD-2542: Another PROTAC compound targeting the androgen receptor, but with different E3 ligase recruiting elements.
ITRI-PROTAC Compounds: Designed to degrade both full-length androgen receptor and truncated androgen receptor variants in prostate cancer
Uniqueness of ARD-69
This compound is unique due to its high potency in degrading androgen receptor protein and its improved aqueous solubility compared to other PROTACs. It achieves significant reduction in androgen receptor protein levels and effectively suppresses androgen receptor-regulated gene expression, making it a promising candidate for the treatment of androgen receptor-positive prostate cancer .
Properties
CAS No. |
2316837-10-0 |
---|---|
Molecular Formula |
C62H74ClFN8O7S |
Molecular Weight |
1129.8 g/mol |
IUPAC Name |
(2S,4R)-N-[(1S)-3-[4-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]piperidin-1-yl]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C62H74ClFN8O7S/c1-37-51(80-36-66-37)41-17-15-40(16-18-41)48(67-54(76)49-31-45(73)35-72(49)55(77)52(59(2,3)4)68-58(78)62(64)25-26-62)33-50(74)71-29-23-44(24-30-71)70-27-21-39(22-28-70)10-9-38-11-13-42(14-12-38)53(75)69-56-60(5,6)57(61(56,7)8)79-46-20-19-43(34-65)47(63)32-46/h11-20,32,36,39,44-45,48-49,52,56-57,73H,21-31,33,35H2,1-8H3,(H,67,76)(H,68,78)(H,69,75)/t45-,48+,49+,52-,56?,57?/m1/s1 |
InChI Key |
CWGVEMFBQJUWLU-SKTBPLDYSA-N |
SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)NC(=O)C8CC(CN8C(=O)C(C(C)(C)C)NC(=O)C9(CC9)F)O |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)NC(=O)[C@@H]8C[C@H](CN8C(=O)[C@H](C(C)(C)C)NC(=O)C9(CC9)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)NC(=O)C8CC(CN8C(=O)C(C(C)(C)C)NC(=O)C9(CC9)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARD-69; ARD 69; ARD69; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.